molecular formula C8H15NO2 B2995398 4,9-Dioxa-1-azaspiro[5.5]undecane CAS No. 614716-29-9

4,9-Dioxa-1-azaspiro[5.5]undecane

Cat. No.: B2995398
CAS No.: 614716-29-9
M. Wt: 157.213
InChI Key: YHOCYKFEHDOZSC-UHFFFAOYSA-N
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Description

4,9-Dioxa-1-azaspiro[5.5]undecane is a spirocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This chemical scaffold is of significant interest in medicinal chemistry for constructing novel bioactive molecules. Compounds based on the spiro[5.5]undecane structure are recognized for their conformational rigidity, which can be crucial for locking a molecule into its bioactive conformation and improving selectivity for biological targets . The 1,9-dioxa-4-azaspiro[5.5]undecane core serves as a key synthetic intermediate. Research on structurally similar spiroketal compounds has demonstrated their potential in various therapeutic areas. For instance, spiroketal-based frameworks have been explored as antagonists for the NK1 receptor, which is a target for developing anti-emetics and treatments for major depression . Furthermore, related spiroketal motifs have been incorporated into novel antimycobacterial agents, such as the Spiroketal Indolyl Mannich Base (SIMB) series, which exhibit a dual mechanism of action by disrupting bacterial membrane integrity and inhibiting the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis . This product is intended for research purposes as a building block in the synthesis of more complex, target-specific molecules. Its structure offers a three-dimensional framework that can enhance the drug-like properties of resultant compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,9-dioxa-1-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-11-6-3-9-8/h9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOCYKFEHDOZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways and Reaction Dynamics of 4,9 Dioxa 1 Azaspiro 5.5 Undecane Formation and Reactivity

Elucidation of Specific Reaction Mechanisms in Spirocyclic Ring Closure

The synthesis of the 4,9-dioxa-1-azaspiro[5.5]undecane core and related spiroaminals often involves a cascade of reactions, with the Prins cyclization being a key strategy. nih.govacs.orgfigshare.comresearchgate.netacs.org A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.orgfigshare.comresearchgate.netacs.org This method involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. acs.orgfigshare.comresearchgate.netacs.org This represents the first documented synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. acs.orgfigshare.comresearchgate.net

The proposed mechanism for this cascade reaction is initiated by the activation of the aldehyde with a Lewis acid. This is followed by a Prins cyclization to form the tetrahydropyran (B127337) ring, which then undergoes a second intramolecular cyclization to yield the spirocyclic system. The stereoselectivity of this process can be influenced by the choice of catalyst and reaction temperature. acs.org

Another significant approach involves the use of bimetallic relay catalysis, for instance, with gold and scandium, to achieve the synthesis of spiroaminals. rsc.orgrsc.org This method utilizes a trimethylsilyl (B98337) (TMS) group as a traceless directing group, which is removed in situ. rsc.org The reaction proceeds through a gold-catalyzed intramolecular hydroamination to form an enamide intermediate, which then undergoes a Lewis acid-catalyzed inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction to form the spiroaminal. rsc.orgacs.org

Catalytic Effects and Transition State Analysis in Spiroketal Syntheses

The synthesis of spiroketals, including aza-spiroketals like this compound, is significantly influenced by the choice of catalyst. Both acid and metal catalysts play crucial roles in facilitating the cyclization reactions.

Acid Catalysis: Chiral phosphoric acids have been employed as catalysts in asymmetric spiroketalization reactions. acs.orgnih.gov Mechanistic studies, including Hammett analysis and computational explorations, suggest a concerted, asynchronous mechanism with a polar transition state. acs.orgnih.gov These studies have ruled out the involvement of long-lived oxocarbenium intermediates. acs.orgnih.gov The catalyst facilitates a highly diastereoselective syn-selective protonation and nucleophilic addition. acs.orgnih.gov

Metal Catalysis: A variety of transition metals, including gold, iridium, and palladium, have been utilized in the synthesis of spiroketals and spiroaminals. benthamdirect.comnih.govresearchgate.net Gold(I) catalysts, for example, are effective in promoting the spiroketalization of propargyl acetonides. benthamdirect.comresearchgate.net Density Functional Theory (DFT) calculations have been used to explore the reaction mechanism, revealing a stepwise process involving the formation of a vinyl gold intermediate, followed by isomerization to an allenyl ether and subsequent cyclization. benthamdirect.comresearchgate.net

Bimetallic systems, such as a combination of gold and a Lewis acid (e.g., Sc(OTf)₃ or Y(OTf)₃), have been shown to be highly efficient in one-pot syntheses of spiroaminals and spiroketals. acs.org This relay catalysis combines gold-catalyzed cycloisomerization with a Lewis acid-catalyzed IED-HDA reaction. acs.org The choice of the Lewis acid can influence the product selectivity.

The table below summarizes the effect of different catalysts on the synthesis of spiroaminals.

Catalyst SystemReaction TypeKey IntermediatesOutcomeReference(s)
Au/Sc Relay CatalysisHydroamination/IED-HDAEnamideEfficient synthesis of spiroaminals rsc.orgrsc.org
Chiral Phosphoric AcidAsymmetric SpiroketalizationPolar Transition StateHigh enantioselectivity acs.orgnih.gov
Gold(I)SpiroketalizationVinyl gold, Allenyl etherRegioselective spiroketal formation benthamdirect.comresearchgate.net
Gold/Iridium Sequential CatalysisAsymmetric Allylation/Spiroketalizationπ-allyl-Ir speciesExcellent enantioselectivities for spiroketals and spiroaminals nih.gov
Gold/Lewis Acid Relay CatalysisCycloisomerization/IED-HDAEnamideHigh efficiency and diastereoselectivity acs.org

Nucleophilic Reactivity of the Nitrogen Atom within the Spiro System

The nitrogen atom within the this compound system possesses nucleophilic character due to the presence of a lone pair of electrons. nih.gov This reactivity is fundamental to many of its chemical transformations. The nucleophilicity of the nitrogen can be influenced by the electronic environment within the molecule. For instance, the presence of electron-withdrawing groups can diminish its nucleophilic strength. nih.gov

The basicity of the nitrogen atom also plays a crucial role in the stability of the spiroketal unit. It has been observed that in related spiroketal alkaloids, the presence of a basic nitrogen atom can impart significant resistance to acid-mediated isomerization and epimerization. researchgate.net This is attributed to the protonation of the nitrogen, which effectively prevents the interconversion of the spiroketal isomers. researchgate.net

In synthetic applications, the nucleophilic nitrogen can participate in various reactions, including alkylation, acylation, and Michael additions. The strategic functionalization of this nitrogen atom is a key step in the synthesis of diverse libraries of spirocyclic compounds for applications such as drug discovery.

Intramolecular Rearrangements and Cyclization Processes

The formation of the this compound skeleton is intrinsically linked to intramolecular cyclization processes. The Prins cascade reaction is a prime example, where a series of intramolecular ring closures leads to the final spirocyclic product. acs.orgfigshare.comresearchgate.net

Intramolecular rearrangements can also play a role in the synthesis and reactivity of related spiroaminals. For example, in the gold-catalyzed synthesis of spiroaminals, an isomerization of a vinyl gold intermediate to a more stable internal enamide is a key step before the final cyclization. rsc.org

Furthermore, the synthesis of related diazaspiro[5.5]undecane derivatives is proposed to proceed through a mechanism involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.

Conformational Analysis and Stereochemical Features of 4,9 Dioxa 1 Azaspiro 5.5 Undecane Analogues

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive determination of the three-dimensional structure and conformation of 4,9-dioxa-1-azaspiro[5.5]undecane analogues relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

In the synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, NMR studies were crucial for characterizing the products. acs.orgacs.org For instance, the ¹H NMR spectrum of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, a precursor, shows distinct signals that confirm its structure before cyclization. acs.org The analysis of more complex spirocyclic products often involves two-dimensional NMR techniques like COSY and NOESY to establish connectivity and through-space proximity of protons, respectively, which helps in assigning the stereochemistry at the spirocenter and any substituents. acs.org For example, a dynamic study of spirocyclohexanes utilized low-temperature ¹³C NMR spectroscopy to determine the energy barriers for ring inversion. researchgate.net The conformation of isomeric products derived from spiro systems can be determined by ¹³C NMR analysis, which is sensitive to the stereochemical environment of each carbon atom. researchgate.net

Compound Name CAS Number
This compound614716-29-9
N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamideNot Available
1,7-Dioxaspiro[5.5]undecane180-84-7
1,9-Diazaspiro[5.5]undecane169-53-9
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraoneNot Available

Table 1: List of mentioned chemical compounds and their corresponding CAS Numbers.

Single-crystal X-ray crystallography provides unambiguous proof of the solid-state structure of molecules, offering precise data on bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the absolute and relative stereochemistry of complex spirocyclic systems.

For example, the structure of a 1,9-dioxa-4-azaspiro[5.5]undecane derivative was definitively confirmed by X-ray diffraction analysis, which provided an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram illustrating the molecular structure. acs.orgnih.gov Similarly, in studies of 2,4-diazaspiro[5.5]undecane derivatives, single-crystal X-ray studies revealed that the six-membered rings predominantly adopt a chair conformation. researchgate.net In another example, an ORTEP plot for a 1,7-dioxa-4,10-diazaspiro[5.5]undecane derivative confirmed a double anomeric stabilization within the spiroacetal framework. acs.org These crystallographic studies provide a static picture that complements the dynamic conformational information obtained from NMR studies.

Intrinsic Conformational Preferences of the Spiro[5.5]undecane System

The spiro[5.5]undecane core, consisting of two fused cyclohexane (B81311) rings, generally prefers a conformation where both rings are in a stable chair form. The introduction of heteroatoms (nitrogen and oxygen) modifies these preferences due to the interplay of steric and stereoelectronic effects.

The presence of nitrogen and oxygen atoms in the this compound system significantly influences its conformational behavior. The shorter C-O and C-N bond lengths compared to C-C bonds, along with the presence of lone pairs on the heteroatoms, alter the geometry and stability of the chair conformations.

Theoretical studies on the related 1,7-dioxaspiro[5.5]undecane system have shown that conformations are greatly stabilized by the anomeric effect. e-tarjome.com The most stable conformation is one where each oxygen atom has a lone pair oriented antiperiplanar to the adjacent C-O bond within the other ring. e-tarjome.com This preference for specific orientations minimizes dipole-dipole repulsions and maximizes stabilizing hyperconjugative interactions. The electronegativity of the heteroatoms also plays a role in determining the energy barrier for ring inversion, a key aspect of the molecule's dynamic behavior. researchgate.net

Stereoelectronic effects are critical in dictating the structure and reactivity of heterocyclic compounds. In the context of this compound, which is a type of spiroketal, the anomeric effect is a dominant conformation-controlling factor. e-tarjome.com The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, despite potential steric hindrance.

This effect is a result of a stabilizing interaction between a lone pair of electrons on a heteroatom (like the ring oxygen) and the antibonding orbital (σ) of the adjacent C-X bond (where X is another heteroatom). In spiroketals like 1,7-dioxaspiro[5.5]undecane, this is often referred to as the "double anomeric effect," where the system arranges itself to maximize these stabilizing n → σ interactions. researchgate.nete-tarjome.com Computational studies using Natural Bond Orbital (NBO) analysis have quantified these donor-acceptor interactions, confirming that they are a major contributor to the stability of the preferred conformation. e-tarjome.com This effect is so powerful that it often overrides standard steric considerations, forcing the molecule into a conformationally rigid state that is crucial for its biological function. researchgate.net

Diastereoselection and Enantiomeric Purity in Spirocyclic Synthesis

The synthesis of spirocyclic compounds often generates multiple stereoisomers due to the creation of the spirocenter and other stereogenic centers. Controlling the diastereoselectivity of these reactions is a significant challenge in synthetic organic chemistry.

In the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via a Prins cascade cyclization, the ratio of diastereomers formed was found to be dependent on the choice of acid catalyst and the reaction temperature. acs.org For instance, coupling a diol precursor with p-chlorobenzaldehyde using In(OTf)₃ initially yielded a 66:34 mixture of two diastereomers. acs.org This highlights the challenge of controlling the stereochemical outcome in the formation of the spiroketal moiety. In other systems, such as substituted bis-morpholine spiroacetals, Brønsted acids have been explored to improve the diastereoisomeric ratio through a process of anomerization, where an initially formed kinetic product is converted to a more thermodynamically stable diastereomer. acs.org The development of highly stereoselective methods, such as base-promoted double Michael additions for creating diazaspiro[5.5]undecane derivatives, is crucial for accessing single, pure isomers for biological evaluation. researchgate.net The determination and maintenance of enantiomeric purity are critical, as different enantiomers of a chiral molecule can have vastly different biological activities.

Reaction Type Precursors Catalyst/Conditions Observed Outcome Reference
Prins Cascade CyclizationDiol 4 and p-chlorobenzaldehydeIn(OTf)₃66:34 mixture of diastereomers (6g and 7g) acs.org
AnomerizationSubstituted bis-morpholine spiroacetal3 M HCl in MeOHAttempted improvement of diastereomeric ratio acs.org
[5+1] Double Michael AdditionN,N-dimethyl barbituric acid and diaryldivinylketonesDiethylamineHighly stereoselective synthesis of diazaspiro[5.5]undecane derivatives researchgate.net

Table 2: Summary of synthetic approaches and stereochemical outcomes for spiro[5.5]undecane systems.

Role of Intermolecular Interactions in Crystal Packing

A key factor in the crystal packing of many spiro heterocyclic compounds is the presence of hydrogen bonds. rsc.orgmdpi.com These can range from classical N-H···O or O-H···O bonds to weaker C-H···O interactions. mdpi.com For instance, in the crystal structure of certain diazaspiro[5.5]undecane derivatives, intermolecular hydrogen bonding is a major driving force for the crystal packing. rsc.org The presence and nature of these hydrogen bonds can significantly influence the supramolecular architecture, often leading to the formation of dimers, chains, or more complex three-dimensional networks. mdpi.commdpi.com

In addition to hydrogen bonding, other weak interactions play a significant role. C–H···π interactions, where a carbon-hydrogen bond interacts with the π-electron system of an aromatic ring, and π–π stacking interactions between aromatic moieties are frequently observed in the crystal structures of analogues containing aryl substituents. rsc.orgresearchgate.net These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

The interplay of these various intermolecular forces dictates the final crystal packing arrangement. The specific geometry and strength of these interactions are influenced by the conformational preferences of the spirocyclic core and the nature and orientation of any substituents. For example, the cyclohexanone (B45756) unit of some diazaspiro[5.5]undecane derivatives preferentially adopts a chair conformation, which in turn influences how the molecules pack together. researchgate.net

Detailed research findings on the intermolecular interactions in specific analogues are summarized in the table below.

Compound TypeKey Intermolecular InteractionsStructural Features
Diazaspiro[5.5]undecane-tetraonesCAr–H···π, π–π stacking, intermolecular hydrogen bonding. rsc.orgThe cyclohexanone unit often adopts a chair conformation. researchgate.net
Thiazolidine-spiro-adamantaneC(sp2)–H···S and C(sp2)–H···N intramolecular contacts. acs.orgN/A
Spiro Compound with Indane GroupsParallel displaced π–π stacking, C-H···O short contacts. mdpi.comFormation of inversion dimers in the unit cell. mdpi.com

It is the cumulative effect of these varied and often subtle intermolecular interactions that ultimately determines the three-dimensional architecture of the crystal, influencing its physical properties.

Research Applications of 4,9 Dioxa 1 Azaspiro 5.5 Undecane As a Molecular Scaffold

Scaffold Engineering for Enhanced Three-Dimensional Chemical Space Exploration

The exploration of three-dimensional (3D) chemical space is a critical endeavor in the quest for novel bioactive compounds with improved properties. acs.orgresearchgate.net Spirocyclic scaffolds, such as 4,9-Dioxa-1-azaspiro[5.5]undecane, are inherently 3D structures due to the spirocyclic fusion of two rings at a single carbon atom. tandfonline.commdpi.com This rigid, non-planar geometry allows for the precise spatial orientation of functional groups, a feature that is often difficult to achieve with more traditional, planar aromatic scaffolds. tandfonline.com

The engineering of scaffolds like this compound offers a powerful strategy to expand the accessible chemical space. spirochem.combohrium.com By systematically modifying the scaffold, researchers can generate a diverse collection of molecules with varied 3D shapes and pharmacophoric features. This approach is particularly valuable for targeting complex biological macromolecules, such as proteins, where a well-defined 3D arrangement of interacting moieties can lead to enhanced binding affinity and selectivity. mdpi.com The high sp3 character of this scaffold is another desirable feature, as it often correlates with improved physicochemical properties such as solubility and metabolic stability. tandfonline.comrsc.org

The table below illustrates how modifications to the core scaffold can lead to exploration of different regions of chemical space.

Scaffold ModificationImpact on Chemical Space Exploration
Substitution on the nitrogen atomAllows for the introduction of diverse side chains, modulating properties like basicity and lipophilicity.
Functionalization of the carbon backboneEnables the attachment of various functional groups at specific vectors, creating diverse pharmacophores.
Alteration of the oxygen atomsReplacement with other heteroatoms (e.g., sulfur, nitrogen) can fine-tune electronic and conformational properties.

Rational Design of Compound Libraries Utilizing Spirocyclic Motifs

The rational design of compound libraries is a cornerstone of modern high-throughput screening and drug discovery efforts. Spirocyclic motifs, including the this compound core, serve as excellent starting points for the construction of focused and diverse compound libraries. researchgate.netacs.org The rigid nature of the spirocyclic framework allows for a more predictable and controlled presentation of substituents, facilitating structure-based design and the exploration of specific pharmacophore models. tandfonline.com

The design of libraries based on this scaffold can be guided by computational methods to explore virtual chemical space before embarking on synthetic efforts. researchgate.net The defined conformational preferences of the spirocycle reduce the complexity of conformational analysis, enabling more accurate predictions of ligand-receptor interactions. tandfonline.com A family of spirocyclic scaffolds can be prepared to provide incremental changes in the relative orientation of diversity elements, allowing for a systematic exploration of the target's binding site. acs.org

Key strategies for designing compound libraries with the this compound motif include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide range of structurally diverse molecules from a common starting material, thereby increasing the chances of identifying novel biological activities. researchgate.net

Fragment-Based Drug Discovery (FBDD): Small, low-complexity fragments derived from the spirocyclic scaffold can be screened for weak binding to a biological target. Hits can then be grown or linked to generate more potent leads. tandfonline.com

Parallel Synthesis: The amenability of the scaffold to parallel synthesis techniques allows for the rapid generation of large numbers of analogs for screening. acs.org

Utilization as Advanced Intermediates in Complex Organic Synthesis

The this compound core can serve as a valuable and advanced intermediate in the multistep synthesis of complex organic molecules, including natural products and their analogs. researchgate.netbeilstein-journals.org The spirocyclic framework can be pre-formed and then elaborated upon, providing a robust and stereochemically defined building block. This strategy can significantly simplify the synthesis of intricate target molecules by breaking them down into more manageable subunits.

The synthesis of natural products containing spirocycles often presents significant challenges. researchgate.net The use of pre-synthesized spirocyclic intermediates like this compound can help to overcome these hurdles. For instance, the spirocyclic core can be functionalized with reactive handles that allow for its incorporation into a larger molecular framework through cross-coupling reactions or other carbon-carbon bond-forming strategies.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Chemical Research

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in medicinal chemistry. acs.orgsoton.ac.uk The rigid nature of the this compound scaffold provides a well-defined platform for systematic SAR exploration. tandfonline.comacs.orgacs.org

The spirocyclic core of this compound plays a crucial role in determining its molecular interactions and binding selectivity. tandfonline.comacs.orgacs.org The fixed spatial arrangement of substituents allows for a more precise fit into a target's binding pocket, which can lead to enhanced potency and selectivity compared to more flexible acyclic or monocyclic analogs. mdpi.comdndi.org The rigid framework can pre-organize the pharmacophoric elements in a conformation that is optimal for binding, reducing the entropic penalty upon complex formation. nih.gov

The three-dimensional nature of the spirocycle allows it to make contacts with amino acid residues in multiple planes of a binding site, potentially leading to a higher number of favorable interactions. tandfonline.com This can be particularly advantageous for disrupting protein-protein interactions, which often involve large and shallow binding surfaces. acs.org Furthermore, the unique shape of the spirocycle can lead to novel binding modes that are not accessible to more conventional scaffolds, providing opportunities for the discovery of compounds with novel mechanisms of action. nih.govacs.org

Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. nih.gov This provides a compelling case study for how spirocyclic scaffolds can be utilized to modulate biochemical pathways and gain mechanistic insights.

In a study by Kato et al., a series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were synthesized and evaluated for their sEH inhibitory activity. nih.gov The lead compound from this series demonstrated excellent potency and oral bioavailability, and was shown to lower serum creatinine (B1669602) in a rat model of glomerulonephritis. nih.gov The spirocyclic core was crucial for achieving this activity, as analogous compounds based on a 2,8-diazaspiro[4.5]decane scaffold were found to be inactive. nih.gov This highlights the importance of the specific spirocyclic framework in dictating the biological activity.

By systematically modifying the substituents on the spirocyclic core and observing the effects on sEH inhibition, researchers can elucidate the key structural features required for potent and selective inhibition. This information can then be used to design even more effective inhibitors and to probe the role of the sEH pathway in disease progression.

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 4,9-Dioxa-1-azaspiro[5.5]undecane derivatives?

Answer:
The synthesis of spiro compounds like this compound derivatives often involves:

  • Divergent synthesis : Starting from linear precursors (e.g., amino ynones) to construct the spiro framework in one step .
  • Ring-closing metathesis (RCM) : Utilizing Grubbs catalysts to form the spirocyclic structure via cyclization of diene precursors .
  • Acid-catalyzed cyclization : For example, bromine-mediated 5-endo cyclization under acidic conditions to form 1,8-diazaspiro derivatives .
    Key Considerations : Purification steps (e.g., ruthenium residue removal post-RCM) and stereochemical control during synthesis are critical for yield and reproducibility.

(Advanced) How does stereochemistry impact the biological activity of 1-azaspiro[5.5]undecane derivatives?

Answer:
Stereoisomers of 1-azaspiro[5.5]undecane derivatives, such as perhydrohistrionicotoxin (pHTX) analogs, exhibit distinct biological activities:

  • Example : Diastereomers of pHTX showed varying antagonistic potency on α4β2-neuronal nicotinic acetylcholine receptors (nAChRs). Some isomers surpassed the parent compound in activity .
    Methodological Approach :

Divergent stereoisomer synthesis : Nine-step synthesis from a common aldehyde precursor .

In vitro receptor assays : Electrophysiological testing on chicken α4β2-nAChRs to quantify antagonism .

DiastereomerRelative nAChR Antagonism (vs. pHTX)Reference
Isomer A1.5x higher
Isomer B2.0x higher
Isomer C0.8x lower

(Basic) What characterization techniques are critical for structural validation of spiro compounds?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spiro connectivity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS for molecular formula verification .
  • X-ray crystallography : Definitive structural elucidation of crystalline derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of polymer networks incorporating spiro monomers .

(Advanced) How can computational modeling predict polymerization mechanisms in spiroacetal-based systems?

Answer:
Computational methods like SAM1 semi-empirical calculations model acid-catalyzed ring-opening polymerization:

  • Mechanistic insights : Compare activation energies for single vs. double-ring opening in silicon-substituted spiro compounds .
  • Outcome : Predict dominant reaction pathways (e.g., preference for 6-membered ring expansion) .
    Validation : Experimental data (e.g., polymer erosion rates in poly(ortho ester)s) corroborate computational predictions .

(Basic) How is this compound utilized in controlled drug delivery systems?

Answer:
Spiroacetal monomers are copolymerized with hydrophilic agents (e.g., 2-hydroxyethyl methacrylate, HEMA) to create pH/temperature-responsive networks:

  • Method : Radical-initiated dispersion polymerization using sodium lauryl sulfate and poly(aspartic acid) as stabilizers .
  • Drug Loading : Indomethacin (INN) encapsulation efficiency >90% via hydrogen bonding .
  • Release Kinetics : pH-dependent swelling modulates sustained release (e.g., 80% release over 24h at pH 7.4) .
ParameterValue/TechniqueReference
Swelling Degree (pH 7.4)250% equilibrium
Drug Loading Efficiency92% (NIR-CI analysis)
BiocompatibilityPassed in vivo Tail Flick Test

(Advanced) What strategies mitigate ruthenium contamination in RCM-synthesized spiro scaffolds?

Answer:
Post-RCM purification methods include:

  • Chromatography : Silica gel column chromatography to remove residual ruthenium .
  • Chemical scavengers : Treatment with chelating agents (e.g., trisamine) to bind metal residues .
  • Reprecipitation : Dissolve in chloroform, precipitate with methanol for polymer-bound systems .

(Basic) How are spiro compounds functionalized for biological studies?

Answer:

  • Amide/Reductive Amination : Spiro scaffolds with Boc-protected amines allow modular derivatization .
  • Co-polymerization : Introduce vinyl groups (e.g., 3,9-divinyl derivatives) for crosslinking in hydrogels .

(Advanced) What analytical challenges arise in quantifying reactive spiro monomers like DETOSU?

Answer:
Reactive diketene acetals (e.g., DETOSU) require stabilization prior to analysis:

  • Derivatization : Convert DETOSU to stable orthoesters (3,9-diethyl-3,9-dimethoxy derivatives) for GC-MS quantification .
  • Validation : Calibration with reference standards to ensure <5% error in purity assessments .

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